molecular formula C14H9FINO B13001338 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile

Katalognummer: B13001338
Molekulargewicht: 353.13 g/mol
InChI-Schlüssel: HHMFFVRISQRGGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core

Vorbereitungsmethoden

The synthesis of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-iodobenzonitrile.

    Nucleophilic Substitution: The 3-iodobenzonitrile undergoes a nucleophilic substitution reaction with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Wissenschaftliche Forschungsanwendungen

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The fluorine and iodine substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical transformations and applications.

Eigenschaften

Molekularformel

C14H9FINO

Molekulargewicht

353.13 g/mol

IUPAC-Name

4-[(2-fluorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9FINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2

InChI-Schlüssel

HHMFFVRISQRGGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.